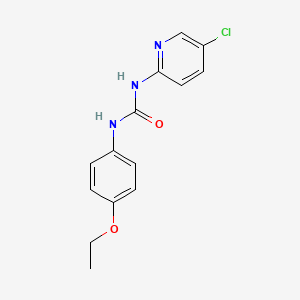
N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea, also known as CEU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of CK2, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
Inhibition of CK2 by this compound has been shown to have various biochemical and physiological effects. These include the induction of apoptosis, inhibition of cell proliferation, reduction of tau phosphorylation, and antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, it has some limitations, such as its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area is the investigation of the role of CK2 in other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its potent inhibition of CK2 and its various biochemical and physiological effects. Its synthesis method is well-established, and its scientific research application is broad, including cancer research, neurodegenerative diseases, and infectious diseases. Despite its limitations, this compound has the potential to lead to new insights into the role of CK2 in various diseases and the development of more effective treatments.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea involves the reaction between 5-chloro-2-pyridinylamine and 4-ethoxyphenyl isocyanate in the presence of a base. The resulting product is then purified by column chromatography. The purity and identity of this compound are confirmed by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea has been used in various scientific research studies, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been found to be overexpressed in many types of cancer, and the inhibition of CK2 by this compound has shown promising results in reducing tumor growth and inducing apoptosis. In neurodegenerative diseases, CK2 has been implicated in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Inhibition of CK2 by this compound has shown potential in reducing tau phosphorylation and improving cognitive function. In infectious diseases, CK2 has been found to be involved in the replication of viruses such as HIV and HCV. Inhibition of CK2 by this compound has shown antiviral activity against these viruses.
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-2-20-12-6-4-11(5-7-12)17-14(19)18-13-8-3-10(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXFRAWQVHWIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5419115.png)
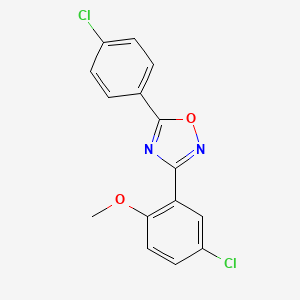
![4-pyrazolo[1,5-a]pyrimidin-3-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5419121.png)
![1,5-dimethyl-4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5419132.png)
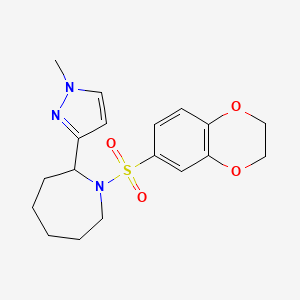
![4-(6-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5419148.png)
![4-(2-furyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5419151.png)
![ethyl 4-({4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5419158.png)
![7-[(4,6-dimethyl-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419160.png)
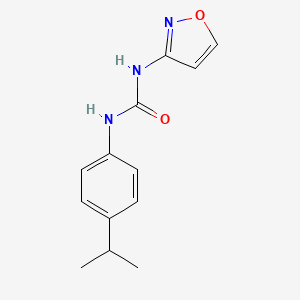
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5419178.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5419199.png)
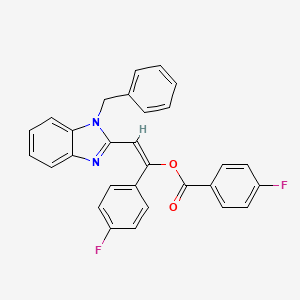
![3-[(3-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5419212.png)